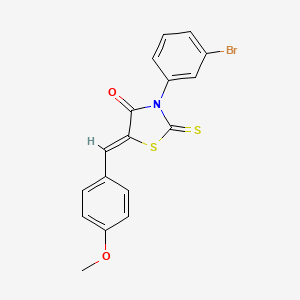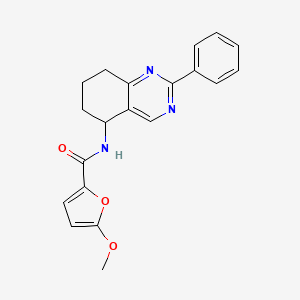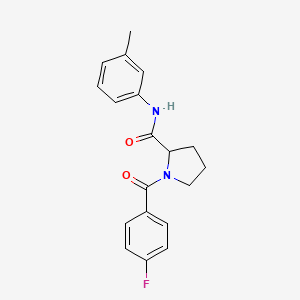![molecular formula C16H26N2O4 B5972190 methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate, commonly known as MG-132, is a proteasome inhibitor that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. In
Wissenschaftliche Forschungsanwendungen
MG-132 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. This property has been exploited in various research fields, including cancer research, neurodegenerative disease research, and immunology research. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In neurodegenerative disease research, MG-132 has been shown to reduce the accumulation of misfolded proteins, which are implicated in the development of various neurodegenerative diseases. In immunology research, MG-132 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
MG-132 exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Proteasome inhibition leads to the accumulation of damaged proteins, ultimately triggering cell death. MG-132 specifically targets the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins triggers the unfolded protein response, leading to the activation of various stress signaling pathways and ultimately triggering cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce the accumulation of misfolded proteins in neurodegenerative diseases, and modulate the immune response in immunology research. MG-132 has also been shown to induce oxidative stress, leading to the activation of various stress signaling pathways. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
MG-132 has several advantages and limitations for lab experiments. One of the primary advantages of MG-132 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. However, one of the limitations of MG-132 is its potential toxicity, which can affect the viability of cells in lab experiments. Additionally, MG-132 can affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
MG-132 has several potential future directions for scientific research. One of the potential future directions for MG-132 is its application in cancer treatment. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can potentially be exploited in cancer treatment. Another potential future direction for MG-132 is its application in neurodegenerative disease research. MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. Additionally, MG-132 has been shown to affect the expression of various genes involved in stress response, which can potentially be exploited in the treatment of neurodegenerative diseases. Overall, MG-132 has several potential future directions for scientific research, which can potentially lead to the development of novel treatments for various diseases.
Synthesemethoden
MG-132 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of cyclohexylmethylamine with 3-methylbutanal to form a piperidine intermediate. This intermediate is then subjected to a series of reactions involving the use of acetic anhydride, hydrochloric acid, and glycine to form the final product, MG-132. The synthesis of MG-132 is a complex process that requires careful attention to detail and precise control of reaction conditions.
Eigenschaften
IUPAC Name |
methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-22-15(20)9-17-16(21)13-7-8-14(19)18(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIALKPDDWBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

